Phosphatidic Acid, Dioleoyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

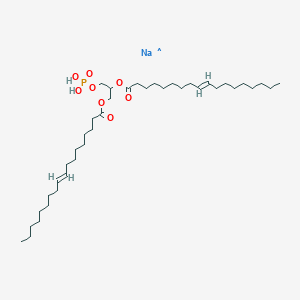

Phosphatidic acid, dioleoyl, is a bioactive lipid that plays a crucial role in cellular signaling and membrane dynamics. It is a type of phosphatidic acid, which is a minor but essential component of cell membranes. This compound, consists of a glycerol backbone esterified with two oleic acid molecules and a phosphate group. This compound is involved in various cellular processes, including membrane biosynthesis, signal transduction, and vesicular trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphatidic acid, dioleoyl, can be synthesized through enzymatic reactions. One common method involves the enzymatic conversion of lysophosphatidylcholine using phospholipase D or the conversion of phosphatidic acid using phospholipase A2 . These reactions typically occur under mild conditions, ensuring the integrity of the lipid molecules.

Industrial Production Methods: Industrial production of this compound, often involves large-scale enzymatic processes. These processes are designed to maximize yield and purity while maintaining the bioactivity of the compound. The use of bioreactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Hydrolysis and Degradation

DOPA undergoes hydrolysis to yield glycerol-3-phosphate and two oleic acid molecules. This reaction is catalyzed by phospholipases such as phospholipase A (PLA) or lipid phosphate phosphohydrolases (LPPs) .

Reaction:

DOPA+H2OPLA/LPPGlycerol-3-phosphate+2Oleic acid

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis Products | Glycerol-3-phosphate, oleic acid | |

| Key Enzymes | PLA, LPPs |

Diacylglycerol Kinase (DGK)-Catalyzed Phosphorylation

Diacylglycerol (DAG) is phosphorylated by DGK to produce DOPA .

Reaction:

DAG+ATPDGKDOPA+ADP

Acylation of Lysophosphatidic Acid (LPA)

LPA acyltransferases (LPAATs) catalyze the acylation of LPA using acyl-CoA .

Reaction:

LPA+Oleoyl-CoALPAATDOPA+CoA

| Synthesis Method | Key Enzyme | Substrate | Efficiency | Source |

|---|---|---|---|---|

| PLD-mediated | PLD | PC | High (≥90% conversion) | |

| DGK-mediated | DGK | DAG | Moderate (∼65% yield) | |

| LPAAT-mediated | LPAAT | LPA + Oleoyl-CoA | High (120 µM LPA in 30 min) |

Metabolic Conversion to Diacylglycerol (DAG)

DOPA is dephosphorylated by LPPs to form DAG, a precursor for triacylglycerols and other lipids .

Reaction:

DOPALPPDAG+Pi

| Parameter | Value | Source |

|---|---|---|

| DAG Yield | ∼80% of input DOPA | |

| Role in Signaling | Activates PKC isoforms |

Interaction with Proteins and Signaling Cascades

DOPA directly modulates protein activity through electrostatic and structural interactions:

Protein Kinase C (PKC) Activation

DOPA activates PKCζ by binding to its regulatory domain .

| PKC Isoform | Activation Threshold | Functional Role | Source |

|---|---|---|---|

| PKCζ | 10–100 nM DOPA | Cell proliferation, survival |

Raf-1 Translocation

DOPA recruits Raf-1 to membranes, initiating the MAP kinase cascade .

Mechanism:

-

DOPA binds Raf-1’s cysteine-rich domain, enabling membrane association.

Biophysical Interactions in Membranes

DOPA’s conical shape induces negative membrane curvature, facilitating vesicle fission/fusion .

| Membrane Property | Effect of DOPA | Experimental Method | Source |

|---|---|---|---|

| Curvature | Hexagonal II phase stabilization | ³¹P-NMR, MD simulations | |

| Phase Behavior | Condensation at low DOPA (≤10%) | Langmuir monolayers |

Calcium Signaling Modulation

DOPA elevates intracellular Ca²⁺ levels in glioma and fibroblast cells, with efficacy dependent on acyl chain length .

| Cell Type | [Ca²⁺] Increase | Rank Efficacy (PA Species) | Source |

|---|---|---|---|

| C6 rat glioma | 2.5-fold | DOPA > DPPA > DMPA |

Role in Chemotaxis

Extracellular DOPA acts as a chemoattractant for neutrophils via S6 kinase (S6K)-mediated actin polymerization .

| Parameter | Value | Source |

|---|---|---|

| Chemotaxis Inhibition | >90% with S6K inhibitors | |

| S6K Phosphorylation | Thr421/Ser424 sites activated |

Scientific Research Applications

Phosphatidic acid (PA) is a phospholipid that plays a significant role in various cellular processes and has diverse applications in scientific research. Dioleoyl-phosphatidic acid (DOPA), with its 18:1 fatty acyl chains, is one of the most efficacious forms of PA .

Scientific Research Applications of Dioleoyl-Phosphatidic Acid

Cell Signaling: Dioleoyl PA increases intracellular calcium concentration in cells . It has been shown to increase intracellular Ca2+ concentration ([Ca2+]i) in C6 rat glioma and L2071 mouse fibroblast cells . Lysophosphatidic acid (LPA) also increased the [Ca2+]i .

Regulation of Lipid Droplet Formation: PA facilitates the coalescence of contacting lipid droplets, which results in the formation of "supersized" lipid droplets .

Innate Immunity and Antimicrobial Response: Liposomes loaded with bioactive lipids, including PA, can enhance the antimicrobial response. Liposomes can deliver bioactive lipids to innate cells . Bronchoalveolar lavage cells from patients with drug-resistant pulmonary infections significantly increased their capacity to kill in vivo acquired bacterial pathogens when stimulated ex vivo with PA .

Cancer Research: PA stimulates lung adenocarcinoma cell migration through an interaction with the LPA1 receptor and subsequent activation of the MAPKs ERK1-2, p38, and JNK .

Parkinson's Disease Research: Dioleoyl-phosphatidic acid demonstrates the strongest binding to α-synuclein, a protein linked to Parkinson's disease . It also enhances secondary structural changes and aggregation formation of α-synuclein .

Malaria Research: PA homeostasis is regulated by a type-2 phosphatidic acid phosphatase (PAP2). Disruption of PA homeostasis can cause growth retardation in malaria parasites, suggesting its master regulator can serve as a potential drug target .

Plant Science: PA induces leaf cell death and elevates levels of reactive oxygen species (ROS) in plant cells . PA promotes ROS production in Arabidopsis plants . PAs with either di16:0 or di18:1 fatty acyl chains induced cell death, suggesting that the cell death induced by PA is independent of the fatty acyl chains .

Data Table: Effects of PA on cellular functions

Case Studies

- PA-induced cell death in Arabidopsis: Infiltration of PA into Arabidopsis rosette leaves resulted in loss of turgor pressure, chlorophyll loss, and a blighted appearance .

- PA's role in stimulating lung cancer cell migration: PA stimulates lung adenocarcinoma cell migration through an interaction with the LPA1 receptor and subsequent activation of the MAPKs ERK1-2, p38, and JNK .

- Dioleoyl PA's effect on α-synuclein: Dioleoyl-phosphatidic acid demonstrates the strongest binding to α-synuclein, a protein linked to Parkinson's disease . It also enhances secondary structural changes and aggregation formation of α-synuclein .

- PA's antimicrobial action: Bronchoalveolar lavage cells from patients with drug-resistant pulmonary infections significantly increased their capacity to kill in vivo acquired bacterial pathogens when stimulated ex vivo with PA .

Mechanism of Action

Phosphatidic acid, dioleoyl, exerts its effects through several mechanisms:

Membrane Curvature: Influences membrane curvature and vesicle formation by altering the physical properties of the lipid bilayer.

Signal Transduction: Acts as a signaling lipid, recruiting and activating proteins involved in various cellular processes, such as the MAP kinase cascade and protein kinase Cζ activation.

Protein Interactions: Binds to specific proteins, modulating their activity and localization within the cell.

Comparison with Similar Compounds

Phosphatidic acid, dioleoyl, is unique among phospholipids due to its specific fatty acid composition and bioactive properties. Similar compounds include:

Phosphatidylcholine (PC): A major component of cell membranes, involved in membrane structure and signaling.

Phosphatidylethanolamine (PE): Plays a role in membrane fusion and curvature.

Phosphatidylserine (PS): Involved in cell signaling and apoptosis.

Phosphatidylinositol (PI): Participates in signal transduction pathways.

This compound, stands out due to its specific interactions with proteins and its role as a precursor for other bioactive lipids .

Properties

Molecular Formula |

C39H73NaO8P |

|---|---|

Molecular Weight |

724.0 g/mol |

InChI |

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17+,20-18+; |

InChI Key |

KHDHADSEKGCPKW-ZGWGUCJNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.